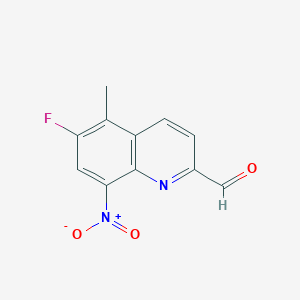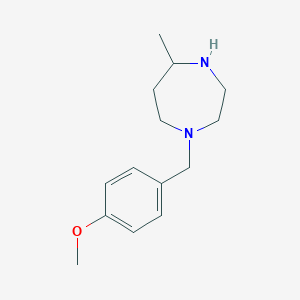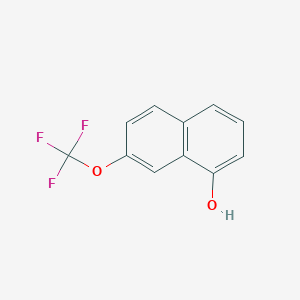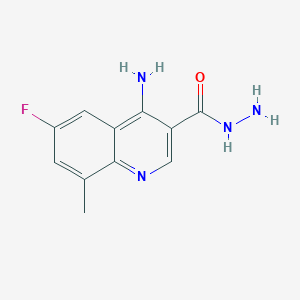
4-Amino-6-fluoro-8-methylquinoline-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-6-fluoro-8-methylquinoline-3-carbohydrazide is a fluorinated quinoline derivative with the molecular formula C11H11FN4O This compound is notable for its unique structural features, which include an amino group, a fluoro substituent, and a carbohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-fluoro-8-methylquinoline-3-carbohydrazide typically involves multi-step processes. One common method includes the cyclization of appropriate precursors followed by functional group modifications. For instance, starting from 4-fluoroaniline, a series of reactions involving cyclization, methylation, and subsequent introduction of the carbohydrazide group can be employed .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions: 4-Amino-6-fluoro-8-methylquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino group or the carbohydrazide moiety.
Reduction: Reduction reactions can target the fluoro substituent or other functional groups.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with modified functional groups, while substitution reactions can introduce new substituents at the fluoro position .
科学的研究の応用
4-Amino-6-fluoro-8-methylquinoline-3-carbohydrazide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Its potential antibacterial and antiviral properties are of interest in the development of new therapeutic agents.
作用機序
The mechanism of action of 4-Amino-6-fluoro-8-methylquinoline-3-carbohydrazide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes such as DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death. The fluoro substituent enhances its ability to penetrate cell membranes and interact with intracellular targets .
類似化合物との比較
6-Fluoro-2-methylquinoline: Similar in structure but lacks the carbohydrazide group.
4-Amino-8-methylquinoline: Similar but without the fluoro substituent.
4-Amino-6,8-difluoroquinoline: Contains an additional fluoro group.
Uniqueness: 4-Amino-6-fluoro-8-methylquinoline-3-carbohydrazide is unique due to the presence of both the fluoro and carbohydrazide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other quinoline derivatives, making it a valuable compound for research and development .
特性
分子式 |
C11H11FN4O |
|---|---|
分子量 |
234.23 g/mol |
IUPAC名 |
4-amino-6-fluoro-8-methylquinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H11FN4O/c1-5-2-6(12)3-7-9(13)8(11(17)16-14)4-15-10(5)7/h2-4H,14H2,1H3,(H2,13,15)(H,16,17) |
InChIキー |
WEWILNSNWDFAJX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C(C(=CN=C12)C(=O)NN)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


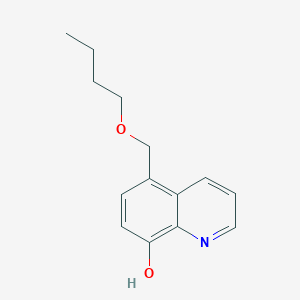
![Ethyl 7,8-dihydro-6H-isoxazolo[5,4,3-de]quinoline-3-carboxylate](/img/structure/B11878482.png)

![1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11878511.png)

![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11878519.png)

![4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11878536.png)
